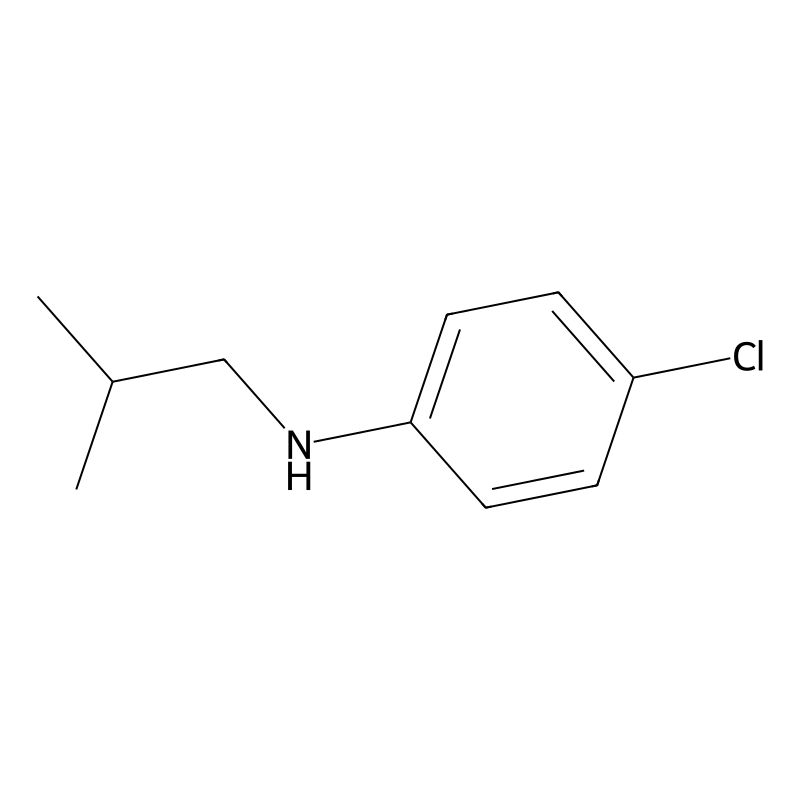

(4-Chlorophenyl)isobutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Neuropharmacology

Results or Outcomes: In comparison to PCA, 4-CAB is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin (IC 50 = 330 nM) and dopamine (IC 50 = 2,343 nM), respectively, and is about 3-fold less potent in substituting for MDMA in animals in drug discrimination assays .

Application in Antimicrobial Research

Summary of Application: The compound has been used in the synthesis of new valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Results or Outcomes: The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Phenethylamines are a broad class of compounds that include stimulants, hallucinogens, and entactogens, as well as anorectics, bronchodilators, decongestants, and antidepressants . The specific applications of (4-Chlorophenyl)isobutylamine would depend on its specific properties and how it interacts with various biological systems.

(4-Chlorophenyl)isobutylamine is a chemical compound characterized by the presence of a chlorinated phenyl group and an isobutylamine moiety. Its molecular formula is , and it features a 4-chlorophenyl ring attached to an isobutylamine group. This compound is of interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: It can be reduced to yield amines or alcohols, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom on the phenyl ring can be substituted with various functional groups through nucleophilic aromatic substitution reactions, utilizing nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products from Reactions- Oxidation Products: 4-chlorophenylacetone or 4-chlorobenzoic acid.

- Reduction Products: 4-chlorophenylisobutanol or 4-chlorophenylisobutylamine.

- Substitution Products: 4-methoxyphenylisobutylamine or 4-tert-butylphenylisobutylamine.

(4-Chlorophenyl)isobutylamine exhibits significant biological activity, particularly in relation to neurotransmitter dynamics. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines like serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase activity, this compound can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior. Additionally, it may interact with serotonin and dopamine transporters, affecting their reuptake and altering neurotransmitter dynamics.

The synthesis of (4-Chlorophenyl)isobutylamine generally involves the alkylation of 4-chlorophenylacetonitrile with isobutylamine. This reaction is typically conducted in the presence of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide. The reaction mixture is heated to facilitate product formation. On an industrial scale, continuous flow reactors may be employed to ensure consistent product quality and yield, along with purification steps like recrystallization or chromatography.

(4-Chlorophenyl)isobutylamine has potential applications in pharmacology and medicinal chemistry. Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for mood disorders and other neuropsychiatric conditions. Additionally, its unique chemical structure allows for further exploration in the development of novel psychoactive substances.

Research indicates that (4-Chlorophenyl)isobutylamine interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. Its inhibition of monoamine oxidase suggests potential antidepressant properties. Studies exploring its interactions with specific receptors and transporters could provide insights into its therapeutic potential and side effects .

Several compounds share structural similarities with (4-Chlorophenyl)isobutylamine. Here are some notable examples:

| Compound Name | Structural Similarity | Unique Properties |

|---|---|---|

| Para-chloroamphetamine | Chlorinated phenethylamine | Higher potency in inhibiting serotonin and dopamine reuptake |

| 4-Methylphenylisobutylamine | Similar phenethylamine derivative | Different potency and toxicity profiles |

| 2-Chloro-N-isobutylaniline | Contains an isobutyl group | Varies in biological activity compared to (4-Chlorophenyl)isobutylamine |

Uniqueness: (4-Chlorophenyl)isobutylamine's balance between serotonin and dopamine reuptake inhibition makes it less potent yet potentially less neurotoxic than para-chloroamphetamine. This characteristic positions it as a valuable compound for research into the effects of phenethylamine derivatives on neurotransmitter systems.